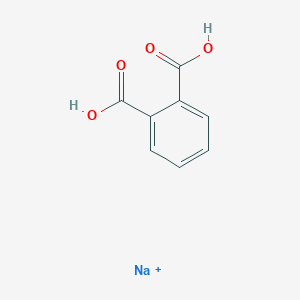

Phthalic acid, sodium salt

Description

Contextualization within Aromatic Carboxylate Salts

Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to an aromatic ring, and their corresponding salts are fundamental in organic chemistry. numberanalytics.com These compounds, including benzoic acid and its sodium salt (sodium benzoate), are known for their applications as preservatives and precursors in synthesis. vedantu.com Phthalic acid, as an aromatic dicarboxylic acid, and its sodium salts are part of this important class of chemicals. britannica.com The sodium salts of phthalic acid are notable for their enhanced solubility in aqueous solutions compared to the free acid, a property that is crucial for their application in buffer solutions.

The reactivity of aromatic carboxylates is influenced by the carboxyl group, which is deactivating and meta-directing in electrophilic substitution reactions. vedantu.combritannica.com The stability of the carboxylate ion, formed upon deprotonation, is a key factor in the acidity and reactivity of these compounds. vedantu.com

Significance in Advanced Chemical Disciplines and Interdisciplinary Research

The utility of sodium phthalate (B1215562) extends across several advanced chemical disciplines. In analytical chemistry, its stability and well-defined stoichiometry make it suitable as a primary standard for titrations and for the calibration of instruments. evitachem.com Its buffering capacity is essential for maintaining stable pH in biochemical and chemical experiments. evitachem.comcymitquimica.com

In materials science, sodium phthalate serves as a precursor for the synthesis of novel materials. It is used in the creation of metal-organic frameworks (MOFs) and coordination polymers, which have potential applications in gas storage and separation. evitachem.com Furthermore, derivatives of sodium phthalate are being investigated as promising organic electrode materials for sodium-ion batteries, contributing to the field of energy storage. rsc.orgrsc.orgresearchgate.net

The chelating properties of the phthalate anion, with its two carboxylate groups, allow it to form stable complexes with metal ions. evitachem.com This characteristic is leveraged in coordination chemistry for the synthesis of new coordination polymers with unique structures and properties. cyberleninka.ruacs.org

Interdisciplinary research has also highlighted the relevance of phthalates in environmental science. While the focus of this article is on the chemical compound itself, it is important to note that phthalate esters are recognized as ubiquitous environmental pollutants, and their study is a significant area of research. frontiersin.orgsapub.orgiwaponline.com

Scope and Objectives of Academic Inquiry

Academic inquiry into phthalic acid, sodium salt is driven by several key objectives. A primary goal is the synthesis and characterization of the compound and its derivatives. researchgate.netsioc-journal.cn This includes the development of efficient and environmentally friendly synthesis methods. evitachem.com

A significant area of research focuses on exploring its applications in various fields. This includes its role as a buffering agent, a chelating agent, and a primary standard in analytical chemistry. evitachem.com There is also considerable interest in its use as a building block for advanced materials, such as MOFs and electrode materials for batteries. evitachem.comrsc.org

Furthermore, research aims to understand the fundamental chemical and physical properties of sodium phthalate. This includes studies on its crystal structure, thermodynamic properties, and reactivity. researchgate.net For instance, the thermochemistry of hydrated sodium phthalate has been investigated to determine its standard molar enthalpy of formation. researchgate.net

Detailed research findings on the synthesis and properties of sodium phthalate are presented in the following data tables.

| Property | Value | Source |

| Molecular Formula | C8H4Na2O4 (Disodium) | |

| Molecular Weight | 212.11 g/mol (Disodium) | nih.gov |

| Appearance | White crystalline powder | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

| CAS Number | 15968-01-1 (Disodium) | cymitquimica.com |

| Research Finding | Details | Source |

| Synthesis | Typically synthesized by the reaction of phthalic acid with sodium hydroxide (B78521) in a liquid phase. researchgate.netsioc-journal.cn The process involves the neutralization of phthalic acid to form the sodium salt. evitachem.com | evitachem.comresearchgate.netsioc-journal.cn |

| Thermochemistry | The standard molar enthalpy of formation of hydrated sodium phthalate has been determined to be -1493.637 ± 1.11 kJ·mol-1. researchgate.net | researchgate.net |

| Coordination Chemistry | Acts as a ligand in the formation of coordination polymers with metal ions like strontium. cyberleninka.ru The phthalate anion can act as both a chelate and a bridging ligand. cyberleninka.ru | cyberleninka.ru |

| Electrochemical Applications | Derivatives of sodium phthalate, such as Sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione) (SCID), have been designed and investigated as anode materials for sodium-ion batteries, showing a high theoretical specific capacity. rsc.orgrsc.orgresearchgate.net | rsc.orgrsc.orgresearchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

10197-71-4 |

|---|---|

Molecular Formula |

C8H6Na2O4 |

Molecular Weight |

212.11 g/mol |

IUPAC Name |

sodium;phthalic acid |

InChI |

InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);; |

InChI Key |

NGATWIKLQRJVRN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na].[Na] |

Other CAS No. |

10197-71-4 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways of Phthalic Acid, Sodium Salt

Established Synthetic Routes

The traditional methods for synthesizing sodium phthalate (B1215562) are well-documented and widely practiced. These routes are characterized by their reliability and are typically centered around neutralization reactions and the use of phthalic anhydride (B1165640) as a precursor.

Neutralization Reactions of Phthalic Acid

The most direct method for producing disodium (B8443419) phthalate involves the neutralization of phthalic acid with sodium hydroxide (B78521). smolecule.com Phthalic acid, a dibasic acid, reacts with two equivalents of sodium hydroxide in an exothermic reaction to form disodium phthalate and water. quora.com The reaction is represented by the following equation:

C₈H₆O₄ + 2NaOH → Na₂C₈H₄O₄ + 2H₂O smolecule.com

Depending on the stoichiometry of the reaction, it is also possible to form monosodium phthalate (sodium hydrogen phthalate) by neutralizing only one of the carboxylic acid groups. quora.com The reaction conditions, such as temperature and pH, must be carefully controlled to ensure the desired product is obtained with high purity. evitachem.com

A study on the synthesis of hydrated sodium phthalate utilized liquid phase synthesis with phthalic acid and sodium hydroxide as reactants. researchgate.net The resulting product's composition and structure were confirmed using X-ray powder diffraction, as well as chemical and elemental analyses. researchgate.net

Synthesis from Phthalic Anhydride and Related Precursors

Phthalic anhydride is a common and often more readily available precursor for the synthesis of sodium phthalate. evitachem.comwikipedia.org The process typically involves the hydrolysis of phthalic anhydride in an aqueous solution of sodium hydroxide. This reaction proceeds by first opening the anhydride ring to form the sodium salt of phthalic acid. The mixture is often heated to between 80-90°C for several hours to ensure the reaction goes to completion, followed by cooling and filtration to isolate the disodium phthalate product. smolecule.com

C₈H₄O₃ + 2NaOH → Na₂C₈H₄O₄ + H₂O

Industrial-scale production may involve a multi-step process. For instance, a patented method describes the production of diammonium phthalate from a disodium phthalate solution. google.com In this process, an aqueous solution of disodium phthalate is treated with sulfuric acid to precipitate phthalic acid. google.com The crystallized phthalic acid is then reacted with ammonia (B1221849) water to produce a diammonium phthalate solution, which can subsequently be treated with sodium hydroxide to yield disodium phthalate. google.com

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis. This has led to research into green chemistry principles and the optimization of reaction conditions for sodium phthalate production.

Principles of Green Chemistry in Sodium Phthalate Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. evitachem.com In the context of sodium phthalate synthesis, this involves exploring alternative solvents, reducing energy consumption, and utilizing renewable resources. evitachem.com One promising approach is the use of microwave-assisted synthesis. Research on the synthesis of other sodium dicarboxylates has shown that microwave irradiation can significantly reduce reaction times compared to conventional heating methods, while still achieving high yields. rsc.org For example, the synthesis of disodium naphthalene-2,6-dicarboxylate and mono/disodium benzene-1,4-dicarboxylate was achieved in one hour with yields greater than 85% using microwave irradiation, a significant improvement over the 24-hour reflux required by conventional methods. rsc.org

The use of biocatalysts and biodegradable materials is another key aspect of green chemistry. For instance, some bacteria, such as Pseudomonas fluorescens, can degrade phthalic acid, suggesting the potential for biocatalytic routes in both synthesis and degradation pathways. wikipedia.orgnih.gov Furthermore, the development of plasticizers from renewable resources, such as succinic acid, oleic acid, and propylene (B89431) glycol, presents a sustainable alternative to traditional phthalate plasticizers. mdpi.com

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction parameters is crucial for maximizing the yield and purity of sodium phthalate while minimizing by-product formation and energy consumption. Key parameters that are often controlled include temperature, pH, reaction time, and the stoichiometry of the reactants. evitachem.com

For example, in the synthesis from phthalic anhydride, maintaining a reaction temperature between 6-10°C can help to minimize side reactions. A reaction time of 6-8 hours is often necessary to ensure the complete hydrolysis of the anhydride. The final pH of the solution is also a critical factor; adjusting the pH can selectively precipitate the desired phthalate salt.

Industrial processes often employ sophisticated reactor setups, such as jacketed reactors with automated pH and temperature controls, to maintain optimal conditions. Purification techniques are also essential for achieving high-purity sodium phthalate. These can include recrystallization, filtration, and washing of the product. google.com The presence of impurities can be a significant issue, and care must be taken to avoid contamination from sources such as plastics, which often contain phthalate plasticizers. epa.gov

Table 1: Industrial-Scale Process Parameters for Monosodium Phthalate Synthesis

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Phthalic anhydride | 38–45 g | Excess ensures complete reaction. |

| NaOH | 35–45 g | Stoichiometric for disodium salt. |

| Water | 450–470 mL | Solvent for homogeneous mixing. |

| Reaction temperature | 6–10°C | Minimizes side reactions. |

| Reaction time | 6–8 hours | Ensures complete anhydride hydrolysis. |

| Final pH adjustment (HCl) | 2.0–2.5 | Selectively protonates one group. |

Derivatization and Functionalization Strategies

Sodium phthalate and its parent compound, phthalic acid, can be chemically modified to produce a wide range of derivatives with diverse applications. These derivatization and functionalization strategies often target the carboxylate groups.

A common derivatization is esterification, where phthalic acid or its anhydride reacts with alcohols to form phthalate esters, which are widely used as plasticizers. evitachem.comchemcess.com This reaction is typically catalyzed by an acid. chemcess.com

Another important reaction is the formation of phthalimide (B116566) from phthalic anhydride and ammonia. chemcess.com Phthalimide itself is a versatile intermediate in organic synthesis. The sodium salt of phthalamic acid, formed from the reaction of phthalic anhydride with ammonia in the presence of sodium hydroxide, can undergo a Hofmann rearrangement to produce anthranilic acid. chemcess.com

Furthermore, the carboxylate groups of sodium phthalate can act as ligands, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). evitachem.com These materials have potential applications in areas such as gas storage and catalysis. evitachem.com

Derivatization is also employed in analytical chemistry for the detection of phthalates. For example, phthalic esters can be hydrolyzed to phthalic acid, which is then derivatized with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile compounds suitable for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Phthalic acid, sodium salt |

| Sodium phthalate |

| Disodium phthalate |

| Phthalic acid |

| Sodium hydroxide |

| Phthalic anhydride |

| Monosodium phthalate |

| Sodium hydrogen phthalate |

| Sulfuric acid |

| Diammonium phthalate |

| Ammonia |

| Disodium naphthalene-2,6-dicarboxylate |

| Mono/disodium benzene-1,4-dicarboxylate |

| Succinic acid |

| Oleic acid |

| Propylene glycol |

| Hydrochloric acid |

| Sodium chloride |

| Phthalate esters |

| Phthalimide |

| Anthranilic acid |

Pathways to Novel Phthalate Derivatives

The sodium salt of phthalic acid is a key starting point for synthesizing various phthalate derivatives through reactions such as esterification, substitution, and metal complexation. These pathways lead to compounds with tailored properties for diverse applications.

One significant derivatization involves halogenation. For instance, monosodium 4-chlorophthalate can be produced through the chlorination of a solution containing phthalic anhydride and sodium hydroxide. google.com In a typical procedure, chlorine gas is introduced into an aqueous mixture of phthalic anhydride and sodium hydroxide at a controlled temperature of 6-10°C. google.com The resulting chlorinated derivative demonstrates how the aromatic ring of the phthalate structure can be functionalized.

Another important pathway is the formation of metal-organic compounds. Basic titanium phthalate is synthesized by reacting an aqueous solution of sodium phthalate with a titanium sulfate (B86663) solution. google.com The sodium phthalate solution is prepared by neutralizing phthalic anhydride with sodium hydroxide. google.com The subsequent reaction with titanium sulfate precipitates the basic titanium phthalate, a compound where the phthalate radical is combined with titanium. google.com This method highlights the utility of sodium phthalate in creating inorganic-organic hybrid materials.

Furthermore, phthalate derivatives serve as monomers for novel polymers. While many syntheses start from phthalic anhydride, the underlying chemistry is closely related. For example, 3,6-dibromophthalic anhydride can be synthesized and subsequently converted into various monomers for thermocleavable polymers. mdpi.com These monomers, such as 3,6-dibromo-bis(2-undecanyl) phthalate, are then used in polymerization reactions to create complex copolymers with specific thermal and optical properties. mdpi.com Esterification is a fundamental reaction, where phthalic acid or its salt reacts with alcohols to form phthalate esters, which are a major class of industrial chemicals. evitachem.comwikipedia.org

Table 1: Examples of Novel Phthalate Derivatives

| Derivative Name | Precursors | Key Reagents | Application/Significance | Reference |

|---|---|---|---|---|

| Monosodium 4-chlorophthalate | Phthalic anhydride, Sodium hydroxide | Chlorine gas | Halogenated organic intermediate | google.com |

| Basic titanium phthalate | Sodium phthalate, Titanium sulfate | - | Inorganic-organic hybrid material | google.com |

| 3,6-Dibromo-bis(2-undecanyl) phthalate | 3,6-Dibromophthalic acid, 2-Undecanol | - | Monomer for thermocleavable polymers | mdpi.com |

| Phthalate Esters | Phthalic acid, sodium salt; Alcohols | Acid catalyst | General plasticizers and functional materials | evitachem.com |

Utilization in Heterocyclic Compound Synthesis

Phthalic acid, sodium salt, and its closely related anhydride are valuable reagents in the construction of heterocyclic ring systems. These reactions often leverage the two adjacent carboxylic functional groups to form cyclic structures.

A notable application is in the synthesis of phthalocyanine (B1677752) pigments. Monosodium phthalate reacts with urea (B33335) and copper(II) chloride (CuCl₂) in a solvent like trichlorobenzene to yield phthalocyanine blue. The purity of the sodium phthalate starting material is critical as it directly influences the thermal stability and lightfastness of the final pigment.

Seven-membered heterocyclic compounds, specifically oxazepine derivatives, can also be synthesized using phthalate precursors. Phthalic anhydride, which can be readily formed from sodium phthalate, reacts with Schiff bases in what is classified as a [5+2] cycloaddition reaction. uobaghdad.edu.iqresearchgate.net For example, the reaction between a Schiff base and phthalic anhydride leads to the formation of a 1,3-oxazepine ring system. uobaghdad.edu.iqresearchgate.net This method provides a direct route to complex, seven-membered heterocyclic structures.

Additionally, salts of phthalic acid can act as catalysts in multicomponent reactions to build other heterocyclic systems. Potassium hydrogen phthalate, a closely related salt, has been used as an organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones and 2-amino-4H-chromenes in aqueous media. researchgate.netmdpi.com This catalytic role suggests the potential for sodium phthalate to be employed in similar green chemistry approaches for synthesizing pharmacologically relevant heterocycles. researchgate.netmdpi.com

Table 2: Examples of Heterocyclic Synthesis

| Heterocyclic Class | Key Reactants | Catalyst/Reagent | Significance | Reference |

|---|---|---|---|---|

| Phthalocyanine | Monosodium phthalate, Urea | Copper(II) chloride | Stable blue pigment | |

| 1,3-Oxazepines | Phthalic anhydride, Schiff base | - | Synthesis of 7-membered heterocycles | uobaghdad.edu.iqresearchgate.net |

| Isoxazoles / Chromenes | Aryl aldehydes, β-ketoesters / Malononitrile | Potassium hydrogen phthalate | Green synthesis of bioactive heterocycles | researchgate.netmdpi.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 2-Amino-4H-chromene |

| 2-Undecanol |

| 3,4-disubstituted isoxazol-5(4H)-one |

| 3,6-Dibromo-bis(2-undecanyl) phthalate |

| 3,6-Dibromophthalic acid |

| 3,6-Dibromophthalic anhydride |

| Basic titanium phthalate |

| Chlorine |

| Copper(II) chloride |

| Monosodium 4-chlorophthalate |

| Naphthalene |

| ortho-Xylene |

| Phthalic acid |

| Phthalic acid, sodium salt |

| Phthalic anhydride |

| Phthalocyanine blue |

| Potassium hydrogen phthalate |

| Sodium hydroxide |

| Titanium sulfate |

| Trichlorobenzene |

Advanced Structural Characterization and Spectroscopic Analysis

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis-NIR) Spectroscopy for Optical Properties

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a important tool for characterizing the optical properties of sodium phthalate (B1215562) and its derivatives. Studies on sodium acid phthalate hemihydrate crystals have demonstrated good transparency in the visible and near-infrared regions, a desirable property for optical applications. The lower UV cut-off for these crystals is typically observed around 280 nm to 300 nm. researchgate.netscirp.org This absorption is attributed to π → π* electronic transitions within the phthalate structure. researchgate.net

The optical transparency of sodium acid phthalate hemihydrate makes it a suitable substrate for the deposition of thin films of organic non-linear optical materials. researchgate.net Research on cobalt-doped sodium acid phthalate hemihydrate single crystals has shown that the fundamental structure of the crystal is maintained after doping. researchgate.net However, the doping can influence the optical properties.

| Compound | UV Cut-off (nm) | Transparency Range (nm) | Key Transitions |

| Sodium Acid Phthalate Hemihydrate | ~280-300 researchgate.netscirp.org | 300 nm upwards scirp.org | π → π* researchgate.net |

| Lithium Sodium Acid Phthalate | ~200 scirp.org | 300 nm upwards scirp.org | Not specified |

Fluorescence Emission Spectroscopy of Phthalate Systems

Fluorescence spectroscopy offers a sensitive method for the detection and characterization of phthalate systems. While phthalates themselves have negligible fluorescence, their interaction with fluorescent probes or their presence in certain complex systems can lead to significant changes in fluorescence emission. rsc.org

One approach involves the use of fluorophores that can be displaced from a host molecule, such as cyclodextrin, by phthalate analytes, leading to a modulation of the fluorescence signal. uri.edu The degree of fluorescence modulation can be analyte-specific, with some phthalates causing more dramatic changes in fluorescence emission than others. uri.edu For instance, the introduction of diisononyl phthalate has been shown to result in a high degree of fluorescence modulation with certain fluorophores. uri.edu

Another strategy utilizes fluorophores that exhibit dual emission in the solid state, allowing for ratiometric detection of phthalates. rsc.org Fluorescein, for example, displays an unexpected solid-state dual emission that can be used for the ratiometric detection of di(2-ethylhexyl) phthalate (DEHP). rsc.org

Furthermore, the synthesis of mixed solid complexes of europium and terbium phthalates has been investigated. nih.gov The emission spectra of these complexes, when excited by UV light, show that the emission peak positions of the rare earth ions are slightly shifted due to interactions between them. nih.gov More significantly, the fluorescence intensities of one rare earth ion are strongly influenced by the presence of the other. nih.gov

| System | Excitation Wavelength (nm) | Emission Characteristics | Detection Principle |

| Europium-Terbium Phthalate Complexes | 365 nih.gov | Shift in emission peaks and altered fluorescence intensities of Eu(III) and Tb(III) nih.gov | Interaction between rare earth ions nih.gov |

| Fluorophore-Cyclodextrin System with Phthalate Analytes | Not specified | Modulation of fluorophore fluorescence uri.edu | Displacement of fluorophore by phthalate uri.edu |

| Fluorescein for DEHP detection | Not specified | Solid-state dual emission rsc.org | Ratiometric detection rsc.org |

| Nitrophenyl-functionalized Trifluorene Sensor | Not specified | Fluorescence enhancement acs.orgresearchgate.net | Suppression of intramolecular motion of nitrophenyl groups by phthalates acs.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of phthalates and their derivatives in solution. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For disodium (B8443419) phthalate, the ¹H NMR spectrum shows characteristic signals for the aromatic protons. chemicalbook.com In a study of plasticizers in PVC medical devices, ¹H NMR was successfully used to identify and quantify seven different plasticizers, including phthalates. nih.gov The spectra of these plasticizers were found to be very similar in different deuterated solvents. nih.gov

¹⁹F NMR has been employed to study the binding of fluorinated phthalates to phthalate dioxygenase (PDO). acs.org The binding of 3-fluoro- and 4-fluorophthalates to the enzyme resulted in significant changes in the ¹⁹F NMR spectra, with the appearance of new, broader peaks corresponding to the bound substrate. acs.org The observation of two paramagnetically shifted lines for 3-fluorophthalate bound to Co(II)-substituted PDO indicated two distinct binding orientations of the substrate with respect to the metal center. acs.org

| Nucleus | Compound/System | Key Findings |

| ¹H | Disodium Phthalate | Characteristic aromatic proton signals observed. chemicalbook.com |

| ¹H | Plasticizers in PVC | Identification and quantification of multiple plasticizers possible. nih.gov |

| ¹³C | Dibutyl Phthalate | Peaks at δ 13.3, 18.8, 132.0, 167.2 observed. nih.gov |

| ¹⁹F | Fluorophthalates + Phthalate Dioxygenase | Observation of bound substrate and distinct binding orientations. acs.org |

Mass Spectrometry Techniques for Complex Structural Characterization

Mass spectrometry (MS) is an essential tool for the identification and structural characterization of phthalates and their transformation products. Various ionization techniques and mass analyzers are employed depending on the specific analytical challenge.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds, including phthalates and their metabolites. ESI-MS is often coupled with liquid chromatography (LC) for the separation and sensitive detection of phthalates in complex matrices. nih.gov

In ESI-MS, phthalates can be detected as protonated molecules [M+H]⁺ or as adducts with ions such as sodium [M+Na]⁺ and potassium [M+K]⁺. rsc.org The formation of sodium adducts can enhance the specificity of detection for certain phthalates. ecut.edu.cn Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions, which aids in the differentiation of isomeric phthalates. rsc.org For example, isomers like DEHP and DNOP can be distinguished by their unique fragment ions and their relative ratios. rsc.org

Desorption electrospray ionization (DESI), an ambient ionization technique based on ESI, allows for the direct analysis of phthalates on surfaces with minimal sample preparation. acs.org

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including phthalates and their degradation intermediates. acs.orgresearchgate.net Electron ionization (EI) is the most common ionization method used in GC-MS for phthalate analysis. A characteristic feature in the EI mass spectra of many phthalates with longer alkyl chains is the presence of a fragment ion at a mass-to-charge ratio (m/z) of 149, which corresponds to protonated phthalic anhydride (B1165640). rsc.org While this ion is a good indicator for the presence of phthalates, it can limit the selectivity between different phthalate compounds. rsc.org

GC-MS has been instrumental in studying the degradation pathways of phthalates. For example, in the investigation of the degradation of dimethyl phthalate (DMP) in aqueous solution, GC-MS was used to identify the intermediates formed during the process. dergipark.org.tr Similarly, in studies on the biodegradation of dibutyl phthalate (DBP) in sediment-water systems, GC-MS was employed to identify key metabolic intermediates such as monobutyl phthalate (MBP), phthalic acid (PA), and protocatechuic acid, which subsequently enter the tricarboxylic acid (TCA) cycle. nih.gov

| Technique | Ionization Method | Key Applications for Phthalates | Identified Intermediates/Fragments |

| ESI-MS/MS | Electrospray Ionization | Detection in aqueous samples, differentiation of isomers. nih.govrsc.org | Protonated molecules, sodium/potassium adducts, characteristic fragment ions. rsc.org |

| GC-MS | Electron Ionization | Analysis of volatile phthalates and degradation products. rsc.orgdergipark.org.tr | Protonated phthalic anhydride (m/z 149), monobutyl phthalate, phthalic acid, protocatechuic acid. rsc.orgnih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a primary tool for investigating the sodium salts of phthalic acid and its derivatives. scirp.orgscirp.org DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to explore various molecular properties. scirp.orgscirp.org

The initial step in many theoretical studies involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For sodium salts of phthalate-like molecules, DFT calculations are used to determine these optimized structures. scirp.orgscirp.org Methods such as the B3LYP functional combined with a 6-311++G(d,p) basis set have been successfully used to optimize the geometries of such complexes. scirp.orgscirp.org The process continues until the maximal atomic force is below a certain threshold, ensuring a true energy minimum on the potential energy surface has been located. scirp.org Vibrational frequency analyses are then typically performed on these optimized structures to confirm that they represent stable minima, which is indicated by the absence of imaginary frequencies. scirp.org

Table 1: DFT Methodology for Geometry Optimization

| Parameter | Specification |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Convergence Criterion | Maximal atomic force < 0.00045 hartree/Bohr |

The thermodynamic stability of sodium phthalate (B1215562) complexes can be quantitatively assessed by calculating the binding energy (ΔE). scirp.orgscirp.org This energy is typically calculated by subtracting the total energies of the individual metal ion and the phthalate ligand from the total energy of the optimized metal-complex. scirp.org

Studies on related sodium terephthalate (B1205515) complexes have shown that the binding energy per sodium atom can be calculated for different salt forms, such as disodium (B8443419), trisodium (B8492382), and tetrasodium (B8768297) salts. scirp.org For instance, in a study on 2-aminoterephthalate, the binding energies were calculated to be -694.94 kJ/mol for the disodium salt (Na₂ATA), -543.44 kJ/mol for the trisodium salt (Na₃ATA), and -407.46 kJ/mol for the tetrasodium salt (Na₄ATA). scirp.org These negative values indicate that the formation of these complexes is an energetically favorable process and that the resulting compounds are thermodynamically stable. scirp.orgscirp.org The energy difference per sodium ion can also indicate the relative stability among different salt complexes, with the disodium complex found to be the most stable in that specific study. scirp.org

Table 2: Calculated Thermodynamic Properties for Sodium 2-Aminoterephthalate Salts

| Compound | Binding Energy (kJ/mol) | Enthalpy (kJ/mol) | Gibbs Free Energy (kJ/mol) |

|---|---|---|---|

| Na₂ATA | -694.94 | -543.44 | -407.46 |

| Na₃ATA | -543.44 | - | - |

| Na₄ATA | -407.46 | - | - |

Data from a study on 2-aminoterephthalate, a structural isomer of phthalate. scirp.org

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter for assessing a molecule's reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. researchgate.net

In the context of sodium salts of phthalate-like molecules, FMO analysis reveals how the electronic properties and reactivity are influenced by the number of sodium ions. scirp.org For example, calculations on sodium 2-aminoterephthalate salts showed that the trisodium (Na₃ATA) and tetrasodium (Na₄ATA) complexes have a larger HOMO-LUMO gap compared to the disodium (Na₂ATA) complex. scirp.org This suggests that the disodium salt is likely the most reactive of the three. scirp.orgnumberanalytics.com

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.denih.gov This approach is particularly useful for quantifying donor-acceptor interactions within a molecule by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.dewisc.edu The energetic significance of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2). wisc.edu

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the properties of electronically excited states. rsc.orgresearchgate.netrsc.org It is particularly effective for determining vertical excitation energies, which correspond to the absorption of light, and thus for simulating UV-visible spectra. scirp.orgrsc.org

TD-DFT calculations have been performed on sodium salts of phthalate-like molecules to investigate their electronic absorption spectra. scirp.orgscirp.org By calculating the vertical excitation energies from the optimized ground-state geometry, researchers can predict the absorption wavelengths and understand the nature of the electronic transitions involved. scirp.orgscirp.org These theoretical spectra can then be compared with experimental data to validate the computational model.

Quantum Chemical Modeling

Quantum chemical modeling encompasses a broad range of computational techniques used to study chemical phenomena. For phthalates and their derivatives, these models provide deep insights into reaction mechanisms, intermolecular interactions, and electronic properties. acs.orgwiley.comacs.org

One application of quantum chemical modeling is the study of fragmentation mechanisms in mass spectrometry. acs.org Ab initio studies on phthalates have elucidated complex fragmentation pathways, such as the McLafferty + 1 rearrangement, by modeling the structures of intermediates and transition states. acs.org These models have identified the favored structures, which often involve cyclized and hydrogen-bonded arrangements. acs.orgresearchgate.net

Furthermore, quantum chemical cluster models are used to investigate the binding interactions of phthalates with other molecules, such as biological receptors. mdpi.com These studies can clarify the nature of non-covalent interactions, like hydrogen bonds, that govern the binding affinity and specificity. mdpi.com For instance, such models have been used to identify key amino acid residues (e.g., Glu353, Arg394) involved in binding endocrine-disrupting chemicals to the estrogen receptor alpha. mdpi.com In atmospheric science, quantum chemical modeling helps to understand the role of phthalic acid in the formation of atmospheric aerosols by calculating the thermodynamics of cluster formation with other molecules. wiley.com

Investigation of Molecular Reactivity and Reaction Mechanisms

Computational studies, particularly those employing density functional theory (DFT), have provided detailed descriptions of the reaction pathways for phthalates. These investigations are crucial for understanding their environmental fate and for designing new applications, such as in energy storage.

One area of focus has been the degradation of phthalates in aqueous environments. The reaction between dimethyl phthalate (DMP) and the hydroxyl radical (•OH), a key process in advanced oxidation water treatments, has been studied using both experimental (radiolysis) and computational methods. acs.org The possible reaction mechanisms, including radical adduct formation (RAF), hydrogen atom transfer (HAT), and single electron transfer (SET), were evaluated. acs.org The findings concluded that RAF and HAT are the dominant reaction pathways, leading to the formation of OH-adducts and methyl-type radicals as the primary intermediates. acs.org The bimolecular rate constant for the reaction between •OH and DMP was determined to be (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹. acs.org

Quantum chemical calculations have also been used to investigate the hydrolysis of various phthalate esters (PAEs) in the aqueous phase. mdpi.com These studies modeled different hydrolysis pathways: direct hydrolysis, H⁺-mediated hydrolysis, and OH⁻-mediated hydrolysis. mdpi.com The results consistently showed that for dimethyl phthalate (DMP), diethyl phthalate (DEP), dipropyl phthalate (DPP), and dibutyl phthalate (DBP), the OH⁻-mediated pathway is the most kinetically favorable, making it the dominant hydrolysis reaction in aqueous environments. mdpi.com This process leads to the formation of the corresponding phthalate monoesters. mdpi.com The subsequent OH⁻-mediated hydrolysis of these monoesters to form phthalic acid is also thermodynamically and kinetically favorable. mdpi.com

Table 1: Calculated Kinetic Data for OH⁻-Mediated Hydrolysis of Phthalate Esters (PAEs) This table presents the Gibbs free energies of activation (ΔG‡) and rate constants (k) for the initial, rate-determining step of OH⁻-mediated hydrolysis of various PAEs, as determined by quantum chemical calculations.

| Compound | ΔG‡ (kcal mol⁻¹) | Rate Constant, k (M⁻¹ s⁻¹) | Source |

|---|---|---|---|

| Dimethyl Phthalate (DMP) | 16.5 | 1.1 × 10³ | mdpi.com |

| Diethyl Phthalate (DEP) | 16.9 | 4.8 × 10² | mdpi.com |

| Dipropyl Phthalate (DPP) | 17.0 | 3.8 × 10² | mdpi.com |

| Dibutyl Phthalate (DBP) | 17.0 | 3.8 × 10² | mdpi.com |

First-principles calculations have also been employed to explore the potential of sodium phthalate and its derivatives as anode materials for sodium-ion batteries. rsc.org While disodium terephthalate, an isomer, shows good performance, sodium phthalate itself achieves a reversible capacity of only about 120 mA h g⁻¹, which is much lower than its theoretical capacity of 255 mA h g⁻¹. rsc.org This suggests that only one of the two carbonyl groups is active in the reaction with sodium ions. rsc.org To address this, a novel compound, sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione) (SCID), which links two sodium phthalate molecules with a bridging carbonyl group, was designed and synthesized. rsc.org Theoretical calculations predicted that this bridging group could activate the adjacent carbonyls, allowing for the reversible insertion of four sodium ions and yielding a high theoretical capacity of 240 mA h g⁻¹. rsc.org

Spectroscopic Description of Non-Covalent Interactions

The combination of spectroscopy and computational modeling is a powerful strategy for characterizing the non-covalent interactions that govern the structure and function of phthalate-containing systems. These interactions, including hydrogen bonds, ionic bonds, and van der Waals forces, are critical in contexts ranging from drug delivery to environmental science. acs.orgresearchgate.netmdpi.com

The interactions between clofazimine (B1669197) (CLF) and the polymer hypromellose phthalate (HPMCP) in an amorphous solid dispersion were investigated using various solid-state spectroscopic methods, including UV-visible, infrared (IR), and solid-state NMR (ssNMR), correlated with quantum chemistry calculations. acs.org The spectral data revealed significant changes indicating that a proton transfer occurs, forming an ionic bond between the protonated drug (CLF) and the carboxylate group of the phthalyl substituent on the polymer. acs.org This strong acid-base interaction is key to the system's stability. acs.org

Similarly, the non-covalent binding between various phthalate esters (PAEs) and DNA has been explored. researchgate.net Fluorescence titration quenching experiments confirmed that PAEs bind to DNA, with binding constants (Kₐ) varying by several orders of magnitude depending on the specific ester. researchgate.net Further analysis using UV-vis spectra, Fourier transform infrared spectroscopy (FTIR), and quantum chemical calculations indicated that the PAEs interact primarily with thymine (B56734) bases in the minor groove of DNA. researchgate.net The dominant forces in this binding interaction were identified as hydrogen bonding and van der Waals forces. researchgate.net

In another study, fluorescence spectroscopy and theoretical calculations were used to develop a sensor for phthalates. acs.org The sensor is based on porous crystalline ribbons that enhance their fluorescence in the presence of phthalate molecules. The proposed mechanism involves the diffusion of phthalates into the pores of the ribbons, where they suppress the rotation of nitrophenyl groups via non-covalent interactions, thereby reducing non-radiative decay and increasing emission. acs.org

Table 2: Spectroscopic and Computational Findings on Non-Covalent Interactions of Phthalates This table summarizes key findings from studies that used a combination of spectroscopic and computational methods to investigate non-covalent interactions involving phthalates.

| System Studied | Spectroscopic Methods | Computational Methods | Key Findings | Source |

|---|---|---|---|---|

| Clofazimine-Hypromellose Phthalate | ssNMR, IR, UV-Vis | Quantum Chemistry | Proton transfer from HPMCP's carboxylic acid to the drug, forming a strong ionic bond. | acs.org |

| Phthalate Esters-DNA | Fluorescence, UV-Vis, FTIR | Quantum Chemistry | PAEs bind to the DNA minor groove, dominated by hydrogen bonding and van der Waals forces. | researchgate.net |

| Phthalimide (B116566) Derivatives-DNA | UV-Vis, CD, Fluorescence | In Silico Docking | Compounds bind to the DNA minor groove through non-covalent bonds. | mdpi.com |

| Phthalate Detection by Crystalline Ribbons | Fluorescence | Theoretical Calculations | Phthalate molecules suppress intramolecular rotation via non-covalent interactions, enhancing fluorescence. | acs.org |

Water-Exchange Reactivities in Phthalate Complexes

The reactivity of metal complexes in aqueous solutions, which is fundamental to their role in chemical and biological systems, is often governed by the rate of water-exchange reactions. acs.org This process, where a water molecule coordinated to the metal center is exchanged with a molecule from the bulk solvent, is the initial step in many formation and transformation reactions. acs.org For lanthanide ion (Ln³⁺) complexes, water exchange kinetics are particularly important for applications such as Magnetic Resonance Imaging (MRI) contrast agents. nih.govpdx.edu

The rate of water exchange can be modulated by the structure of the chelating ligand. nih.gov For example, replacing the carboxylate pendant arms of a ligand with amide groups has been shown to slow water exchange rates, a desirable property for developing certain types of advanced MRI agents known as PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) agents. nih.govpdx.edu The study of these kinetics often involves variable-temperature ¹⁷O NMR spectroscopy and relaxometry, with computational methods providing deeper mechanistic insight. researchgate.netrsc.org

While direct studies on sodium phthalate complexes are less common, the principles are well-established from research on other metal-organic acid systems. Theoretical studies on aluminum-salicylate complexes, for instance, have modeled the water-exchange reactions for different configurations of the complex. acs.org These calculations show that the dissociation of an inner-shell water molecule is the rate-determining step. acs.org Such studies note that bidentate ligands that form 6-membered rings (like salicylate) enhance reaction rates more than those forming 7-membered rings, a category that includes phthalate. acs.org

Table 3: Water-Exchange Rates for Select Lanthanide Complexes This table provides examples of water-exchange rates (kₑₓ²⁹⁸) for lanthanide complexes, illustrating the range of values and the influence of the ligand structure. The rate is a key parameter for the efficacy of MRI contrast agents.

| Complex | Water-Exchange Rate (kₑₓ²⁹⁸) (s⁻¹) | Method | Source |

|---|---|---|---|

| [Gd(L2)] (L2 = tetraacetate derivative of bis(aminomethyl)phosphinic acid) | (2.7 ± 0.4) × 10⁷ | ¹⁷O NMR | researchgate.net |

| [Ln(DTPA)]²⁻ (DTPA = diethylenetriamine-N,N,N′,N″,N″-pentaacetic acid) | ~2.7 x 10⁶ | ¹⁷O NMR | researchgate.net |

Molecular Dynamics Simulations of Phthalate-Containing Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This approach provides an atomic-level view of the dynamic behavior of phthalates in various environments, from their interactions with biological membranes to their role as plasticizers in polymers.

MD simulations have been used to investigate the permeation of typical phthalate acid esters (PAEs) through a model cell membrane composed of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). mdpi.comresearchgate.net These simulations showed that PAEs like dimethyl phthalate (DMP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP) can spontaneously enter the membrane, preferring to locate at the interface between the lipid headgroups and the acyl chains. mdpi.comresearchgate.net The simulations also revealed that the length of the alkyl side chain affects the depth of insertion and the impact on membrane properties; for instance, DEHP, with the longest side chain, was found to increase membrane thickness and rigidity more than the shorter-chain PAEs. mdpi.com

Another application of MD simulations has been to study the adsorption of phthalate esters onto the surfaces of smectite clays, which is crucial for understanding their environmental fate and transport in soils. princeton.eduacs.org These simulations, which utilized force fields such as CLAYFF for the clay and OPLS-AA for the phthalates, revealed that phthalates have a strong affinity for the clay surface. princeton.eduacs.org The adsorption is driven by a combination of favorable van der Waals interactions and a significant, favorable entropic contribution. princeton.edu The simulations also showed that phthalate molecules tend to adopt a flat orientation on the clay surface and can be adsorbed on both external surfaces and within the interlayer nanopores. princeton.edu

In the context of material science, MD simulations have been used to explore the plasticizing effect of dioctyl phthalate (DOP) in polyvinyl chloride (PVC). mdpi.com By calculating non-bonding interaction energies, which are composed of van der Waals and electrostatic forces, researchers can quantify the compatibility and efficiency of different plasticizers. mdpi.com These simulations can also determine key properties like the diffusion coefficient of the plasticizer within the polymer matrix, which relates to its migration resistance. mdpi.com

Table 4: Summary of Molecular Dynamics (MD) Simulation Studies on Phthalate-Containing Systems This table outlines the objectives, simulation details, and key findings from various MD studies involving phthalate esters.

| System | Phthalates Studied | Force Fields / Models | Key Findings | Source(s) |

|---|---|---|---|---|

| PAE Permeation of Lipid Bilayer | DMP, DBP, DEHP | CHARMM36 (lipid), CGenFF (PAEs), TIP3P (water) | PAEs spontaneously partition into the membrane. Longer side chains lead to deeper insertion and greater impact on membrane properties. | mdpi.com |

| PAE Adsorption on Smectite Clay | DMP, DEP, DBP, BBP, DEHP, DnOP | CLAYFF (clay), OPLS-AA (phthalates) | Phthalates show strong adsorption, driven by van der Waals forces and entropy. Adsorption occurs on basal surfaces and in interlayers. | princeton.eduacs.org |

| Plasticizing Effect in PVC | Dioctyl Phthalate (DOP) | COMPASS II | Interaction energies between PVC and plasticizer were calculated. The diffusion coefficient of DOP in the PVC matrix was determined. | mdpi.com |

Compound Index

Advanced Applications in Materials Science and Engineering

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the realm of coordination chemistry, the phthalate (B1215562) anion, derived from the sodium salt of phthalic acid, serves as a versatile building block. Its ability to coordinate with metal ions in various modes allows for the construction of complex, multidimensional structures with tailored properties.

Role of Phthalate Anions as Ligands in Coordination Polymer Synthesis

Phthalate anions are crucial ligands in the synthesis of coordination polymers. These polymers consist of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. The phthalate anion can act as a chelating and bridging ligand, coordinating with metal ions through its two carboxylate groups. cyberleninka.ru This dual functionality is fundamental to the formation of extended polymeric structures.

For instance, the reaction of a copper(II) salt with (2-butoxycarbonyl)benzoic acid can yield a three-dimensional coordination polymer bridged by the o-phthalic acid generated in situ. ias.ac.in In this structure, the phthalate molecule bridges two copper(II) centers, with one carboxylate group binding in a bidentate fashion to one copper ion and the other binding in a monodentate fashion to a second copper ion. ias.ac.in Similarly, strontium(II) coordination polymers have been synthesized using sodium phthalate, where the phthalate anion's carboxylate groups form chelate rings with the strontium atoms and also bridge neighboring metal centers. cyberleninka.ru The specific coordination mode of the phthalate anion, influenced by factors such as the metal ion and the presence of other ligands, dictates the final architecture and properties of the coordination polymer. ias.ac.inacs.org

Design and Synthesis of Novel MOFs for Gas Storage and Separation Applications

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with exceptionally high surface areas and tunable pore sizes, making them prime candidates for gas storage and separation. researchgate.netfit.edumdpi.comoaepublish.com The design of MOFs relies on the judicious selection of metal nodes and organic linkers to create a desired network topology and pore environment. fit.eduoaepublish.com

While direct examples of sodium phthalate being the primary linker in MOFs for gas storage are not prevalent in the provided search results, the principles of MOF design highlight the potential of carboxylate-based linkers like phthalates. The synthesis of MOFs typically involves methods like solvothermal or microwave synthesis, where metal salts and organic linkers react to form the crystalline framework. researchgate.netwiley.com The functionalization of these frameworks, either by modifying the linker before synthesis or post-synthetically, is a key strategy to enhance their performance in applications like CO2 capture. oaepublish.com The ability of phthalates to act as versatile linkers in coordination polymers suggests their potential utility in constructing novel MOFs with specific gas adsorption properties. ias.ac.inacs.org

Catalytic Activity of Phthalate-Based Coordination Compounds

Phthalates play a significant role as internal electron donors in Ziegler-Natta catalysts, which are widely used for polypropylene (B1209903) production. mdpi.com These catalysts typically consist of titanium tetrachloride supported on magnesium chloride, and the addition of a phthalate can significantly enhance the catalyst's activity and stereospecificity, leading to polypropylene with high isotacticity. mdpi.comippi.ac.ir The phthalate is believed to influence the distribution and nature of the active titanium sites on the magnesium chloride support. mdpi.com

Furthermore, coordination compounds, in general, are pivotal in various industrial catalytic processes, including oxidation, hydroformylation, and hydrogenation reactions. nih.gov While the direct catalytic use of simple sodium phthalate coordination compounds is not extensively detailed, the broader context of phthalate-containing catalytic systems is well-established. For example, research has explored the heterogeneous catalysis of di-n-octyl phthalate using enzymes immobilized within MOFs, indicating the integration of phthalate structures within advanced catalytic materials. researchgate.net The interaction between phthalate donors and the catalyst support is a subject of ongoing research, with studies investigating the coordination properties and mobility of phthalates on catalyst surfaces to better understand and optimize catalytic performance. ippi.ac.iracs.org

Energy Storage Technologies

The demand for efficient and sustainable energy storage solutions has driven research into new battery technologies. Sodium-ion batteries (SIBs) have emerged as a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. rsc.org Organic electrode materials, including derivatives of sodium phthalate, are being actively investigated for their potential to enhance the performance of SIBs.

Development as Organic Electrode Materials for Sodium-Ion Batteries

Sodium phthalate and its derivatives are being explored as promising organic anode materials for sodium-ion batteries. rsc.orgrsc.org These materials offer the potential for high specific capacity and structural diversity. researchgate.net A key challenge with simple disodium (B8443419) phthalate (Na2PL) is its lack of electrochemical activity, which underscores the importance of the relative positions of the active carboxylate groups. nih.gov

To address this, researchers have designed and synthesized modified structures. One such example is Sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione) (SCID), a compound formed by linking two sodium phthalate molecules with a bridging carbonyl group. rsc.orgrsc.org This modification creates a conjugated structure with enhanced electrochemical performance. Theoretical calculations predict a high specific capacity of 240 mAh g⁻¹ for SCID, corresponding to the storage of four sodium ions. rsc.orgresearchgate.net

To further improve performance, SCID can be incorporated into a composite with multi-walled carbon nanotubes (SCID@CNT). This composite exhibits improved electronic conductivity and kinetics, leading to a high reversible capacity. rsc.orgresearchgate.net

Below is a table summarizing the performance of a sodium phthalate-based anode material:

| Material | Theoretical Specific Capacity (mAh g⁻¹) | Reversible Capacity (at 50 mA g⁻¹) | Cycle Number |

| SCID | 240 rsc.orgresearchgate.net | - | - |

| SCID@CNT | - | 182 mAh g⁻¹ rsc.orgresearchgate.net | 100 |

This research demonstrates that through molecular design, sodium phthalate-based compounds can be transformed into high-performance organic electrode materials for the next generation of sodium-ion batteries. rsc.orgrsc.org

Mechanistic Studies of Sodium-Ion Insertion/Extraction Kinetics

The pursuit of high-performance sodium-ion batteries (SIBs) has led to the investigation of various organic electrode materials, with sodium phthalate and its derivatives showing significant promise. The kinetics of sodium-ion insertion and extraction are fundamental to the performance of these batteries, governing aspects like rate capability and cycling stability.

Theoretical and experimental studies have delved into the electrochemical mechanisms of sodium phthalate-based anodes. It has been reported that disodium terephthalate (B1205515), a related compound, can reversibly de-insert two sodium cations. wiley.com The electrochemical process is characterized by a two-step extraction and insertion of sodium ions, as observed in cyclic voltammetry (CV) curves which show two pairs of redox peaks. rsc.org This indicates a stable and reversible process, crucial for a long-lasting battery. rsc.org

A key area of research has been the molecular design to enhance the sodium storage capacity and kinetics. For instance, creating a conjugated compound by linking two sodium phthalate molecules with a bridging carbonyl group, forming Sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione) (SCID), has been shown to be a promising strategy. rsc.orgresearchgate.net Theoretical calculations suggest that this bridging carbonyl group can initiate the insertion of sodium ions and activate the ortho-carbonyl functional groups, leading to a high theoretical specific capacity. rsc.orgresearchgate.net This structural modification facilitates the storage of four sodium ions per molecule. rsc.orgresearchgate.net

The general working mechanism for SIBs is often described as a "rocking chair" model, similar to lithium-ion batteries, where sodium ions shuttle between the anode and cathode during charge and discharge cycles. nih.gov The large ionic radius of sodium, however, presents unique challenges, making materials like graphite (B72142) less suitable and driving the exploration of novel anode materials like sodium phthalate. nih.gov The study of sodium-ion insertion/extraction kinetics in these materials is crucial for overcoming challenges such as sluggish electrochemical kinetics and large volume expansion during cycling. nih.gov

Nonlinear Optical (NLO) Materials

Sodium phthalate and its derivatives have emerged as a significant class of semi-organic materials for nonlinear optical (NLO) applications. These materials are valued for their potential in technologies like optical data storage, frequency conversion, and telecommunications. tandfonline.comscirp.org

Crystal Growth and Characterization for NLO Applications

The development of high-quality single crystals is a prerequisite for harnessing the NLO properties of sodium phthalate. Various crystal growth techniques have been employed, with the slow evaporation solution technique at room temperature being a common and effective method. tandfonline.comworldleadershipacademy.livescirp.orgsphinxsai.com Other techniques such as slow cooling and seed rotation have also been utilized to obtain large, transparent, and optically superior crystals. jchps.com For instance, bulk crystals of sodium acid phthalate (NaAP) with dimensions of 37x37x10 mm³ have been successfully grown over a period of 45 days. jchps.com

Once grown, these crystals undergo extensive characterization to determine their structural and optical properties. Single crystal X-ray diffraction (XRD) is a fundamental technique used to confirm the crystal system and space group. worldleadershipacademy.livescirp.orgjchps.com For example, sodium acid phthalate has been found to crystallize in the orthorhombic system with a non-centrosymmetric space group B2ab, a key requirement for second harmonic generation. jchps.com Doped crystals, such as benzophenone-doped sodium acid phthalate (SAPB), have been reported to crystallize in a monoclinic system with the space group B2cb. worldleadershipacademy.livescirp.org

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the crystal, confirming the incorporation of the parent compound and any dopants. tandfonline.comworldleadershipacademy.livescirp.org UV-Vis-NIR spectroscopy is crucial for determining the optical transparency window of the crystals. Sodium acid phthalate crystals exhibit a wide transparency range, typically with a UV cut-off wavelength between 210-220 nm, making them suitable for NLO applications. jchps.com Doped crystals, like SAPB, have shown a cut-off wavelength at 277 nm and high transparency (93%) in the visible region. worldleadershipacademy.live

Table 1: Crystal Growth and Characterization of Sodium Phthalate Derivatives

| Compound | Growth Technique | Crystal System | Space Group | Dimensions (mm³) | UV Cut-off (nm) |

|---|---|---|---|---|---|

| Sodium Acid Phthalate (NaAP) | Slow Evaporation, Slow Cooling, Seed Rotation | Orthorhombic | B2ab | 37x37x10 jchps.com | 210-220 jchps.com |

| Benzophenone-doped Sodium Acid Phthalate (SAPB) | Slow Evaporation | Monoclinic | B2cb | - | 277 worldleadershipacademy.live |

| Lithium Sodium Acid Phthalate (LiNaP) | Slow Evaporation, Slow Cooling | Triclinic | Pī | 9x4x2 scirp.org | - |

Second Harmonic Generation (SHG) Efficiency Studies

A key metric for evaluating NLO materials is their second harmonic generation (SHG) efficiency. The Kurtz-Perry powder technique is a widely used method for this assessment, where a laser, typically a Nd:YAG laser with a wavelength of 1064 nm, is passed through a powdered sample. worldleadershipacademy.livescirp.org The generation of a green light at 532 nm confirms the SHG property. scirp.org

Studies have shown that sodium acid phthalate crystals possess notable SHG capabilities. The efficiency of polycrystalline sodium acid phthalate has been found to be 0.45 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard reference material. jchps.com This is significantly higher than that of potassium acid phthalate (KAP), which is about 0.15 times that of KDP. jchps.com The higher SHG efficiency of NaAP compared to KAP is attributed to the greater dipole moment of the O--Na+ bonds. jchps.com

The SHG efficiency can be further enhanced through doping. For instance, benzophenone-doped sodium acid phthalate (SAPB) has demonstrated an SHG efficiency that is twice that of KDP. worldleadershipacademy.livescirp.org This enhancement underscores the potential of molecular engineering to tailor the NLO properties of these materials for specific applications.

Table 2: Second Harmonic Generation (SHG) Efficiency of Sodium Phthalate Compounds

| Compound | SHG Efficiency (relative to KDP) | Reference |

|---|---|---|

| Sodium Acid Phthalate (NaAP) | 0.45 | jchps.com |

| Potassium Acid Phthalate (KAP) | 0.15 | jchps.com |

Influence of Doping on NLO Properties

Doping is a powerful strategy to modify and enhance the NLO properties of sodium phthalate crystals. worldleadershipacademy.livescirp.org The introduction of impurities, or dopants, into the crystal lattice can alter the crystal structure, electronic properties, and ultimately the NLO response. tandfonline.comresearchgate.net

A variety of dopants have been investigated, including organic molecules and metal ions. For example, doping sodium acid phthalate with amino acids like L-alanine, L-histidine, and L-arginine has been shown to improve the transparency of the crystals. tandfonline.com Powder XRD analysis of these doped crystals revealed lattice distortion, indicating the incorporation of the amino acid dopants into the crystal structure. tandfonline.com

The doping of sodium acid phthalate with benzophenone (B1666685) has been particularly effective in enhancing SHG efficiency. worldleadershipacademy.livescirp.org Similarly, doping with zinc has been reported to enhance the NLO property of sodium phthalate crystals, as indicated by a decrease in absorption in the visible region. researchgate.net Metal ion doping with zinc also led to a significant decrease in the dielectric constant and loss. researchgate.net

The choice of dopant and its concentration are critical factors that determine the extent of property enhancement. For instance, low levels of sodium doping (10 mol%) in potassium hydrogen phthalate, a related compound, slightly increased the SHG efficiency, while heavy doping resulted in a significant enhancement. akjournals.com These findings highlight the importance of carefully controlling the doping process to optimize the NLO properties of phthalate-based crystals for advanced optical applications.

Table 3: Influence of Dopants on the Properties of Phthalate Crystals

| Host Crystal | Dopant | Effect on Properties | Reference |

|---|---|---|---|

| Sodium Acid Phthalate | Amino Acids (L-alanine, L-histidine, L-arginine) | Improved transparency, lattice distortion | tandfonline.com |

| Sodium Acid Phthalate | Benzophenone | Enhanced SHG efficiency (2x KDP) | worldleadershipacademy.livescirp.org |

| Sodium Phthalate | Zinc | Enhanced NLO property, decreased dielectric constant and loss | researchgate.net |

Environmental Dynamics and Remediation Strategies

Biodegradation Pathways and Mechanisms

Microbial degradation is considered the primary and most effective method for the elimination of phthalates from the environment. wiley.comnih.gov This process is initiated by the hydrolysis of phthalate (B1215562) esters (PAEs) into phthalic acid (PA) and the corresponding alcohols, a step that occurs under both oxygen-rich (oxic) and oxygen-deficient (anoxic) conditions. wiley.comnih.gov The subsequent breakdown of the phthalic acid molecule follows fundamentally different pathways depending on the availability of oxygen. wiley.comnih.govd-nb.info

The microbial breakdown of phthalic acid varies significantly based on the presence of oxygen.

Aerobic Conditions: In the presence of oxygen, aerobic bacteria and fungi utilize oxygenase enzymes to degrade phthalic acid. asm.orgresearchgate.net The typical aerobic pathway involves the introduction of hydroxyl groups onto the benzene (B151609) ring by enzymes called dioxygenases. wiley.comnih.gov This hydroxylation step is crucial for the subsequent cleavage of the aromatic ring. asm.org The degradation of all three phthalate isomers (ortho-, iso-, and terephthalate) by aerobic microorganisms almost always converges on a central intermediate, protocatechuate (3,4-dihydroxybenzoate). wiley.comd-nb.info This intermediate is then further broken down into intermediates of central metabolism, such as the TCA cycle. iwaponline.comnih.govsemanticscholar.org

Facultative Anaerobes: Some bacteria, known as facultative anaerobes, can thrive in both oxygen-rich and oxygen-poor environments. asm.orgresearchgate.net Strains like Thauera chlorobenzoica and Aromatoleum evansii have been shown to use a unique hybrid pathway. asm.orgnih.gov These bacteria utilize the anaerobic enzyme inventory (e.g., phthaloyl-CoA decarboxylase) to convert phthalate to benzoyl-CoA even under aerobic conditions. asm.org The resulting benzoyl-CoA is then degraded further using an oxygen-dependent pathway. asm.org This metabolic flexibility is essential for organisms that experience frequent shifts between oxic and anoxic conditions. asm.orgnih.gov

A diverse range of microorganisms capable of degrading phthalates has been isolated from various environments, including soil, sediment, and wastewater. wiley.comd-nb.info These microbes can be Gram-positive or Gram-negative bacteria, as well as some fungi. wiley.com In some cases, the complete mineralization of a phthalate ester requires the cooperative effort of multiple bacterial species. wiley.comd-nb.info For instance, a co-culture of Gordonia sp. strain JDC-2 and Arthrobacter sp. strain JDC-32 was shown to degrade di-n-octyl phthalate; the Gordonia strain converts the ester to phthalic acid, which is then degraded by the Arthrobacter strain. wiley.comd-nb.info

The table below lists some of the key microbial genera and species identified in the degradation of phthalates.

| Microbial Genus/Species | Metabolic Condition | Role in Degradation | Reference |

|---|---|---|---|

| Pseudomonas sp. | Aerobic | Degrades o-phthalate as a sole carbon source. | pakbs.org |

| Burkholderia cepacia / multivorans | Aerobic | Utilizes phthalate as a sole carbon and energy source; involved in phthalate uptake. | wiley.compakbs.org |

| Arthrobacter sp. | Aerobic | Degrades phthalic acid produced from phthalate esters by other bacteria. | wiley.comd-nb.info |

| Gordonia sp. | Aerobic | Hydrolyzes phthalate esters (e.g., DEHP) to phthalic acid. | wiley.comd-nb.infoacs.org |

| Rhodococcus jostii | Aerobic | Involved in phthalic acid uptake during phthalate ester degradation. | wiley.comd-nb.info |

| Comamonas sp. | Aerobic | Involved in terephthalic acid (TPA) uptake. | wiley.comd-nb.info |

| Bacillus sp. | Aerobic | Isolated from activated sludge, capable of degrading DEHP. | iwaponline.comsemanticscholar.orgnih.gov |

| Thauera chlorobenzoica | Facultative Anaerobe | Degrades phthalate via a hybrid pathway under both aerobic and denitrifying conditions. | asm.orgnih.gov |

| Aromatoleum evansii / aromaticum | Facultative Anaerobe | Degrades phthalate via a hybrid pathway (aerobic) or anaerobic pathway (denitrifying). | wiley.comasm.orgnih.gov |

| Azoarcus sp. | Anaerobic (Denitrifying) | Degrades phthalate via the phthaloyl-CoA pathway. | wiley.comd-nb.info |

| Desulfosarcina cetonica | Anaerobic (Sulfate-reducing) | Degrades phthalate via an ATP-dependent activation to phthaloyl-CoA. | researchgate.netnih.gov |

| Desulfobacula toluolica | Anaerobic (Sulfate-reducing) | Predicted to have phthalate degradation capacity. | researchgate.netnih.gov |

The breakdown of phthalate esters universally begins with hydrolysis to form phthalic acid and an alcohol. nih.gov From there, the biochemical routes diverge based on the presence or absence of oxygen.

Aerobic Pathway: The aerobic degradation of phthalic acid typically proceeds through the following steps to form protocatechuate:

Dioxygenation: A two-component Rieske non-heme iron dioxygenase enzyme adds two hydroxyl groups to the phthalate ring, forming a cis-dihydroxy-dihydro-phthalate intermediate. wiley.comd-nb.info

Dehydrogenation: A dehydrogenase enzyme then re-aromatizes the ring, creating a dihydroxy-phthalate intermediate. wiley.comd-nb.info

Decarboxylation: Finally, a decarboxylase removes a carboxyl group to yield protocatechuate. wiley.comd-nb.infonih.gov

A variant of this pathway has been identified in Pseudomonas sp. strain PTH10, where a phthalate-2,3-dioxygenase is used, leading to the formation of 2,3-dihydroxybenzoate, which is then directly cleaved. wiley.comd-nb.info Once formed, protocatechuate enters central metabolic pathways after its aromatic ring is cleaved by other dioxygenases, either through ortho- or meta-cleavage pathways. wiley.comnih.gov

Anaerobic Pathway: The anaerobic pathway avoids the use of oxygen and instead relies on activation and decarboxylation:

Activation to Phthaloyl-CoA: Phthalate is activated to the highly unstable intermediate, phthaloyl-CoA. asm.orgresearchgate.net This is accomplished either by a succinyl-CoA-dependent CoA transferase (in denitrifying bacteria) or an ATP-dependent CoA ligase (in sulfate-reducing bacteria). researchgate.netresearchgate.net

Decarboxylation to Benzoyl-CoA: The phthaloyl-CoA is immediately decarboxylated by the enzyme phthaloyl-CoA decarboxylase (PCD) to form benzoyl-CoA. asm.orgresearchgate.netresearchgate.net Benzoyl-CoA is a common central intermediate in the anaerobic degradation of many aromatic compounds. nih.govd-nb.info

The degradation of dioctyl phthalate (DEHP) by a Bacillus sp. strain was shown to proceed by decomposition into smaller phthalates like dibutyl phthalate (DBP) and diethyl phthalate (DEP), then to phthalic acid (PA). iwaponline.comsemanticscholar.orgnih.gov The PA was then oxidized, dehydrogenated, and decarboxylated to form protocatechuate, which entered the TCA cycle. iwaponline.comsemanticscholar.orgnih.gov

Specific enzymes are the catalysts for each step of phthalate degradation. The initial hydrolysis of phthalate esters is carried out by a class of enzymes known as esterases or hydrolases. wiley.comd-nb.infoacs.org Following this, a different set of enzymes takes over to break down the phthalic acid core.

The table below summarizes the key enzymes involved in the primary aerobic and anaerobic phthalate degradation pathways.

| Enzyme | Abbreviation | Pathway | Function | Reference |

|---|---|---|---|---|

| Esterase / Hydrolase | - | Initial Step (Both) | Hydrolyzes phthalate esters to phthalic acid and alcohol. | wiley.comd-nb.inforesearchgate.net |

| Phthalate Dioxygenase | - | Aerobic | Initiates the aerobic pathway by adding two hydroxyl groups to the phthalate ring. | asm.orgnih.gov |

| cis-Dihydrodiol Dehydrogenase | - | Aerobic | Aromatizes the dihydroxylated intermediate. | d-nb.infoasm.org |

| Dihydroxy-PA Decarboxylase | - | Aerobic | Removes a carboxyl group to form protocatechuate. | wiley.comd-nb.info |

| 3,4-Dioxygenase | - | Aerobic | Cleaves the ring of protocatechuate or other dihydroxy intermediates. | wiley.comiwaponline.com |

| Succinyl-CoA:Phthalate CoA Transferase | SPT | Anaerobic (Denitrifying) | Activates phthalate to phthaloyl-CoA using succinyl-CoA. | wiley.com |

| Phthalate CoA Ligase | PCL | Anaerobic (Sulfate-reducing) | Activates phthalate to phthaloyl-CoA using ATP. | researchgate.netnih.gov |

| Phthaloyl-CoA Decarboxylase | PCD | Anaerobic | Key enzyme that decarboxylates the unstable phthaloyl-CoA to benzoyl-CoA. Belongs to the UbiD family. | wiley.comnih.govasm.orgresearchgate.net |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

While biodegradation is a key environmental process, it can be slow. wiley.comd-nb.info Advanced Oxidation Processes (AOPs) represent a suite of engineered chemical treatment technologies designed to rapidly degrade persistent organic pollutants like phthalates in water and wastewater. jbums.orgiwaponline.com These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can destroy the aromatic ring of phthalates and mineralize them into less harmful substances. nih.gov

Photocatalysis and photolysis are light-driven AOPs that have been successfully applied to the degradation of phthalates. researchgate.netnih.gov

Photolysis: Direct photolysis involves the use of UV light to break down chemical bonds. wiley.comd-nb.info However, for many phthalate esters, this process is extremely slow, with estimated aqueous photolysis half-lives ranging from over 100 days to thousands of years for some compounds. wiley.comd-nb.info

Photocatalysis: This process combines light with a semiconductor catalyst, most commonly titanium dioxide (TiO₂), to generate hydroxyl radicals. nih.govnih.govbcrec.id The UV/TiO₂ system has proven to be highly effective, showing strong degradation ability for various phthalate esters. nih.govfrontiersin.org For example, one study reported removal efficiencies of over 92% for dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) within 90 minutes using a UV/TiO₂ system. nih.gov Other catalysts, such as bismuth tungstate (B81510) (Bi₂WO₆), have also been investigated. nih.govnih.govfrontiersin.org In photocatalytic processes, the generated hydroxyl radicals attack both the ester side chains and the stable benzene ring, leading to hydroxylated intermediates and ring-opening byproducts. nih.govnih.govfrontiersin.org The efficiency of photocatalysis can be influenced by parameters such as catalyst dosage, pH, and the initial concentration of the pollutant. jbums.orgbcrec.id For instance, one study on benzyl (B1604629) butyl phthalate degradation found the optimal catalyst dosage to be 2 g/L and the optimal pH to be 7.0. bcrec.id

The degradation of phthalate esters by AOPs often produces intermediates such as phthalic acid, benzoic acid esters, and various organic acids before eventual mineralization to CO₂ and water. nih.gov

Fenton and Photo-Fenton Processes

Fenton and photo-Fenton processes are advanced oxidation techniques effective in degrading persistent organic pollutants like phthalates. openbiotechnologyjournal.comtesisenred.net The core of the Fenton reaction is the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). semanticscholar.orgomu.edu.tr These radicals are powerful, non-selective oxidizing agents that can break down the complex structure of phthalate molecules. openbiotechnologyjournal.com

The fundamental Fenton reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ semanticscholar.org

The efficiency of this process is highly dependent on pH, with an optimal range typically between 2.8 and 3.5. tesisenred.netomu.edu.tr Outside this range, the reaction slows down as iron precipitates as hydroxide (B78521) at higher pH, and the formation of stable oxonium ions at very low pH reduces the reactivity of H₂O₂. omu.edu.trresearchgate.net

The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) or solar light. This light exposure accelerates the regeneration of Fe²⁺ from Fe³⁺, which is a slower step in the classic Fenton process, and promotes further •OH generation. tesisenred.netresearchgate.net This leads to a more efficient and faster degradation of organic compounds. researchgate.net